molecular formula C8H9NO3 B1415011 methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate CAS No. 148191-80-4

methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Cat. No.: B1415011
CAS No.: 148191-80-4
M. Wt: 167.16 g/mol
InChI Key: FYYGHNZTBNVHGP-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of pyrroles with an excess of dimethylformamide dimethyl acetal (DMFDMA) and ammonium acetate . These reactions typically occur under mild conditions and yield the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The compound is typically purified through standard techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4), and sulfonation using sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)acetate.

    Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)acetate.

    Substitution: Various substituted derivatives of the pyrrole ring, depending on the specific reaction conditions.

Comparison with Similar Compounds

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate can be compared with other similar compounds, such as:

These compounds share a similar pyrrole core structure but differ in the substituents attached to the ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYGHNZTBNVHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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